molecular formula C16H19ClFNO5 B12638010 2-(1-Ethylcyclopentyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate CAS No. 918885-01-5

2-(1-Ethylcyclopentyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate

Cat. No.: B12638010
CAS No.: 918885-01-5
M. Wt: 359.77 g/mol
InChI Key: YAKTVPHTDSVMQY-UHFFFAOYSA-M
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Description

2-(1-Ethylcyclopentyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxazolium ring, a fluorophenyl group, and an ethylcyclopentyl moiety. The presence of the perchlorate anion further adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethylcyclopentyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate typically involves a multi-step process. The initial step often includes the formation of the oxazolium ring through a cyclization reaction. This is followed by the introduction of the ethylcyclopentyl and fluorophenyl groups via substitution reactions. The final step involves the addition of the perchlorate anion to form the perchlorate salt. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous monitoring of reaction parameters, and the implementation of purification techniques such as crystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethylcyclopentyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxazolium derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazolium compounds.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various oxazolium derivatives, reduced oxazolium compounds, and substituted fluorophenyl derivatives.

Scientific Research Applications

2-(1-Ethylcyclopentyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-Ethylcyclopentyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate involves its interaction with specific molecular targets. The oxazolium ring is known to interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, resulting in the compound’s biological effects. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methylcyclopentyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate
  • 2-(1-Ethylcyclopentyl)-5-(3-fluorophenyl)-1,2-oxazol-2-ium perchlorate
  • 2-(1-Ethylcyclopentyl)-5-(2-chlorophenyl)-1,2-oxazol-2-ium perchlorate

Uniqueness

2-(1-Ethylcyclopentyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate is unique due to the specific positioning of the ethylcyclopentyl and fluorophenyl groups, which confer distinct chemical and biological properties. The presence of the perchlorate anion also influences its reactivity and stability, making it a valuable compound for various applications.

Properties

CAS No.

918885-01-5

Molecular Formula

C16H19ClFNO5

Molecular Weight

359.77 g/mol

IUPAC Name

2-(1-ethylcyclopentyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium;perchlorate

InChI

InChI=1S/C16H19FNO.ClHO4/c1-2-16(10-5-6-11-16)18-12-9-15(19-18)13-7-3-4-8-14(13)17;2-1(3,4)5/h3-4,7-9,12H,2,5-6,10-11H2,1H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

YAKTVPHTDSVMQY-UHFFFAOYSA-M

Canonical SMILES

CCC1(CCCC1)[N+]2=CC=C(O2)C3=CC=CC=C3F.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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